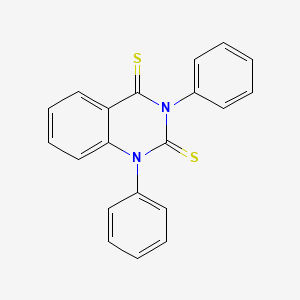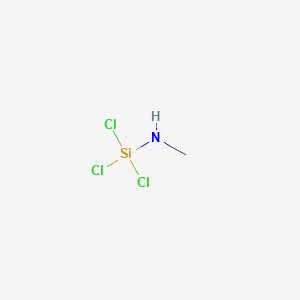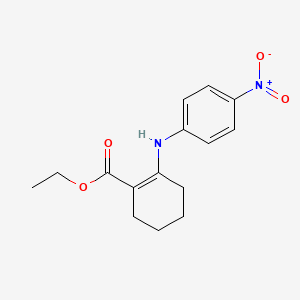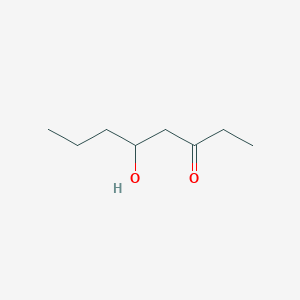
5-Hydroxyoctan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxyoctan-3-one is an organic compound with the molecular formula C8H16O2 It is a hydroxylated ketone, specifically a hydroxy ketone, which means it contains both a hydroxyl group (-OH) and a ketone group (C=O) within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyoctan-3-one can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as pentylmagnesium bromide) reacts with a suitable precursor like 3-hydroxypropionitrile. The reaction typically involves silylation to protect the hydroxyl group, followed by the Grignard reaction and subsequent deprotection to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Grignard reaction or other suitable synthetic routes to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxyoctan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 5-oxooctanoic acid.
Reduction: Reduction of the ketone group can yield 5-hydroxyoctanol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxyoctan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its role in the production of pheromones in certain beetle species.
Wirkmechanismus
The mechanism of action of 5-Hydroxyoctan-3-one depends on its specific application. In the context of pheromone production, it acts as a chemical signal that influences the behavior of insects. The molecular targets and pathways involved in this process are related to the olfactory receptors of the insects, which detect the compound and trigger a behavioral response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyoctan-3-one
- 3-Hydroxyhexan-2-one
- Octen-3-one
- 3-Octanol
- Octen-3-ol
Uniqueness
5-Hydroxyoctan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
29649-20-5 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
5-hydroxyoctan-3-one |
InChI |
InChI=1S/C8H16O2/c1-3-5-8(10)6-7(9)4-2/h8,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
PGABBSFKAKVBJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)

![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
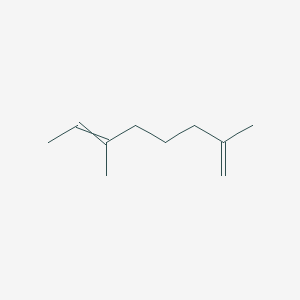
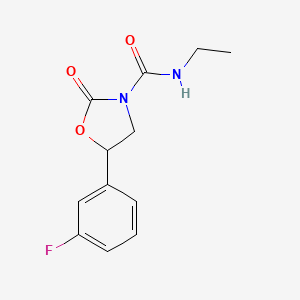

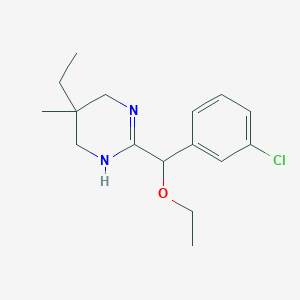
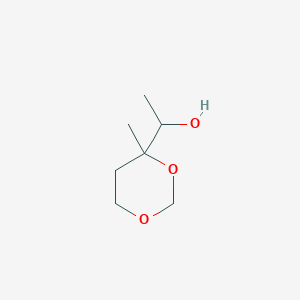
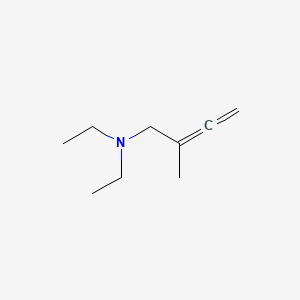
![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
